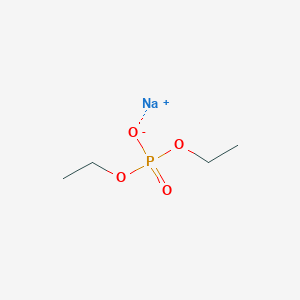
Sodium diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diethyl phosphate is an organophosphorus compound with the chemical formula C4H10NaO4P. It is a sodium salt of diethyl phosphate, characterized by its white to off-white solid appearance. This compound is slightly soluble in water and methanol and is primarily used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.
Major Products:
Hydrolysis: Diethyl phosphate and sodium hydroxide.
Substitution: Phosphoramidates or phosphonates depending on the nucleophile.
Oxidation: Phosphoric acid derivatives
Applications De Recherche Scientifique
Sodium diethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential in drug development, especially as a precursor for bioactive phosphates.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry
Mécanisme D'action
The mechanism of action of sodium diethyl phosphate involves its ability to act as a phosphorylating agent. It targets hydroxyl and amino groups in molecules, facilitating the formation of phosphate esters. This activity is crucial in biochemical pathways where phosphorylation is a key regulatory mechanism .
Comparaison Avec Des Composés Similaires
- Diethyl phosphite
- Triethyl phosphate
- Sodium dihydrogen phosphate
Comparison:
- Diethyl phosphite: Similar in structure but differs in its reactivity, particularly in its ability to undergo hydrophosphonylation reactions.
- Triethyl phosphate: Contains an additional ethoxy group, making it more hydrophobic and less reactive in certain substitution reactions.
- Sodium dihydrogen phosphate: More acidic and primarily used in buffer solutions, unlike sodium diethyl phosphate which is more versatile in organic synthesis .
This compound stands out due to its balanced reactivity and solubility, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
2870-30-6 |
|---|---|
Formule moléculaire |
C4H11NaO4P |
Poids moléculaire |
177.09 g/mol |
Nom IUPAC |
sodium;diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |
Clé InChI |
HXWUTZZCDWPVAR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)([O-])OCC.[Na+] |
SMILES isomérique |
CCOP(=O)([O-])OCC.[Na+] |
SMILES canonique |
CCOP(=O)(O)OCC.[Na] |
| 2870-30-6 | |
Numéros CAS associés |
598-02-7 (Parent) |
Synonymes |
Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




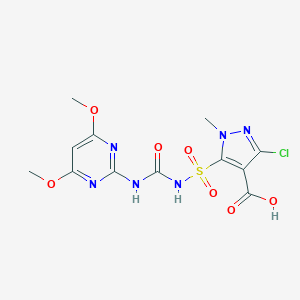
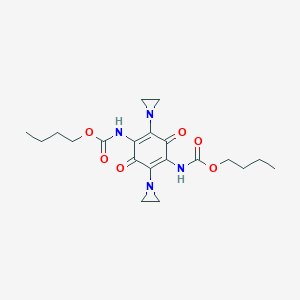
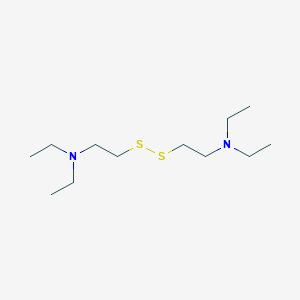

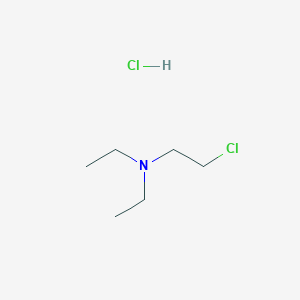
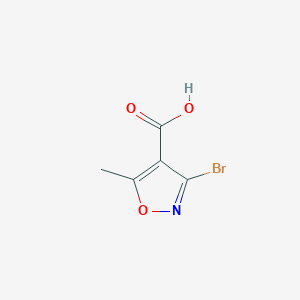

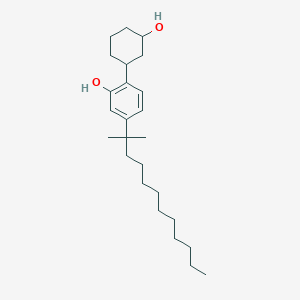
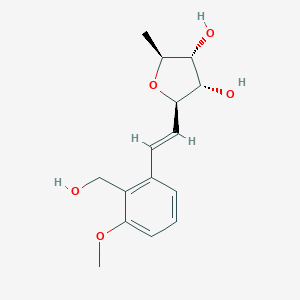
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
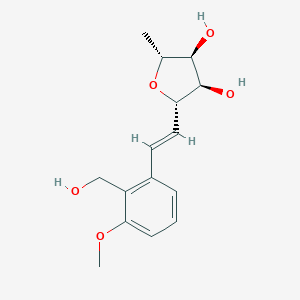
![1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B143321.png)
